Ribocil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

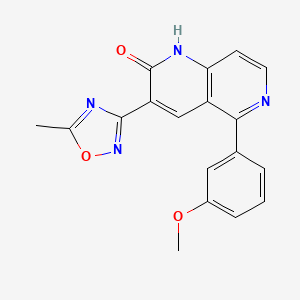

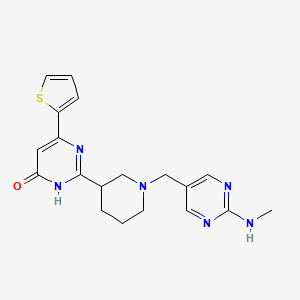

Le Ribocil est une petite molécule synthétique qui agit comme modulateur chimique hautement sélectif des riboswitches de riboflavine bactériens. Il a été identifié par un criblage phénotypique ciblant la voie de biosynthèse de la riboflavine dans les bactéries Gram-négatives, en particulier Escherichia coli. Le this compound imite le ligand naturel flavin mononucléotide (FMN) et inhibe l'expression génique médiée par les riboswitches, réprimant ainsi la croissance bactérienne .

Applications De Recherche Scientifique

Ribocil has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study riboswitch-mediated gene regulation and to develop new chemical probes targeting RNA structures

Biology: In biological research, this compound is used to investigate the role of riboswitches in bacterial metabolism and gene expression

Medicine: this compound’s ability to inhibit bacterial growth makes it a potential candidate for the development of new antibiotics, particularly against multi-drug resistant bacteria

Industry: this compound is used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms

Mécanisme D'action

Target of Action

Ribocil primarily targets the FMN riboswitch . Riboswitches are non-coding RNA structural elements that direct gene expression in numerous metabolic pathways . The FMN riboswitch is a regulatory RNA structural element that specifically binds natural ligands to regulate gene expression .

Mode of Action

This compound functions as a potent and highly selective synthetic mimic of the natural ligand, FMN, to repress riboswitch-mediated gene expression . It interacts with the riboswitch through key face-to-face stacking interactions between the 6-thiophenyl-pyrimidonyl group of this compound and nucleotides A48 and A85, and a hydrogen bond interaction between the pyrimidonal oxygen of this compound and nucleotides A48 and A99 .

Biochemical Pathways

This compound affects the riboflavin biosynthesis pathway . Riboflavin (vitamin B2) concentrations in bacteria are regulated by FMN riboswitches, which control the expression of genes required for the biosynthesis and transport of this essential vitamin . This compound, by mimicking FMN, inhibits this pathway, thereby affecting the production of riboflavin .

Pharmacokinetics

It’s important to note that these properties play a crucial role in the bioavailability of a drug .

Result of Action

This compound’s action results in the repression of riboswitch-mediated gene expression and inhibition of bacterial growth . By mimicking FMN and binding to the FMN riboswitch, this compound inhibits the riboflavin biosynthesis pathway, thereby affecting the production of riboflavin and inhibiting bacterial growth .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Ribocil functions by mimicking the natural ligand, flavin mononucleotide, and binding to the FMN riboswitch. This interaction inhibits the riboswitch-mediated gene expression essential for riboflavin biosynthesis. This compound specifically interacts with the FMN riboswitch aptamer domain, inducing a conformational change that represses the expression of genes involved in riboflavin biosynthesis . The primary biomolecules this compound interacts with include the FMN riboswitch RNA and the ribB gene product .

Cellular Effects

This compound exerts its effects on bacterial cells by inhibiting the biosynthesis of riboflavin, an essential vitamin for bacterial growth and metabolism. This inhibition leads to a decrease in the levels of riboflavin, flavin mononucleotide, and flavin adenine dinucleotide within the cell . Consequently, this compound disrupts cellular processes dependent on these cofactors, including cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound binds to the FMN riboswitch with high specificity and affinity. This binding induces a conformational change in the riboswitch, preventing the transcription of downstream genes involved in riboflavin biosynthesis . This compound’s mechanism of action involves competitive inhibition, where it competes with flavin mononucleotide for binding to the riboswitch .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to maintain its inhibitory effects over time. Studies have demonstrated that this compound remains stable and effective in inhibiting bacterial growth over extended periods . Resistance can develop through mutations in the FMN riboswitch, which may reduce this compound’s binding affinity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound effectively inhibits bacterial growth without significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular functions have been observed . The therapeutic window for this compound is thus critical for its effective use as an antibacterial agent.

Metabolic Pathways

This compound is involved in the metabolic pathway of riboflavin biosynthesis. By inhibiting the FMN riboswitch, this compound disrupts the production of riboflavin and its derivatives, flavin mononucleotide and flavin adenine dinucleotide . This inhibition affects the overall metabolic flux and reduces the availability of these essential cofactors for various enzymatic reactions .

Transport and Distribution

Within bacterial cells, this compound is transported and distributed primarily through passive diffusion. Once inside the cell, this compound localizes to the cytoplasm, where it interacts with the FMN riboswitch . The distribution of this compound within the cell is influenced by its chemical properties and the presence of specific transporters or binding proteins .

Subcellular Localization

This compound predominantly localizes in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on the FMN riboswitch . The subcellular localization of this compound is crucial for its function, as it needs to be in proximity to the riboswitch to effectively inhibit riboflavin biosynthesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Ribocil est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base et sa fonctionnalisation ultérieure. La voie de synthèse implique généralement l'utilisation de divers réactifs organiques et catalyseurs dans des conditions contrôlées pour obtenir le produit souhaité. Les détails spécifiques sur la voie de synthèse et les conditions de réaction sont propriétaires et non divulgués publiquement .

Méthodes de production industrielle : La production industrielle du this compound implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle, garantissant la cohérence et la pureté du produit final. Ce processus comprend l'optimisation des conditions de réaction, les étapes de purification et les mesures de contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le Ribocil subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure du this compound, conduisant à la formation d'analogues aux propriétés variées

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers solvants organiques. Les conditions de réaction telles que la température, le pH et le temps de réaction sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues du this compound avec des groupes fonctionnels modifiés. Ces analogues sont souvent étudiés pour leurs activités biologiques et leurs applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé outil pour étudier la régulation génique médiée par les riboswitches et pour développer de nouvelles sondes chimiques ciblant les structures d'ARN

Biologie : Dans la recherche biologique, le this compound est utilisé pour étudier le rôle des riboswitches dans le métabolisme bactérien et l'expression génique

Médecine : La capacité du this compound à inhiber la croissance bactérienne en fait un candidat potentiel pour le développement de nouveaux antibiotiques, en particulier contre les bactéries multirésistantes

Industrie : Le this compound est utilisé dans le développement de nouveaux agents antibactériens et dans l'étude des mécanismes de résistance bactérienne

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au riboswitch FMN dans la région non traduite 5' de l'ARNm. Cette liaison induit un changement conformationnel dans le riboswitch, conduisant à la répression de l'expression du gène ribB et à l'inhibition de la biosynthèse de la riboflavine. La cible moléculaire du this compound est l'aptamère du riboswitch FMN, et la voie impliquée est la voie de biosynthèse de la riboflavine .

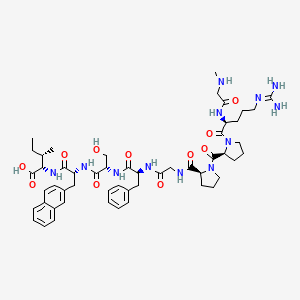

Composés similaires :

Flavin mononucléotide (FMN) : Le ligand naturel du riboswitch FMN, structurellement similaire au this compound mais avec des propriétés de liaison différentes

This compound-B : Un analogue du this compound avec une activité microbiologique supérieure et une affinité de liaison au riboswitch FMN

This compound-C : Un autre analogue avec des propriétés chimiques et des activités biologiques distinctes.

Unicité du this compound : Le this compound est unique en sa capacité à imiter sélectivement le ligand naturel FMN et à inhiber l'expression génique médiée par les riboswitches. Sa distinction structurelle par rapport au FMN et son activité antibactérienne puissante en font un outil précieux dans l'étude des riboswitches et le développement de nouveaux antibiotiques .

Comparaison Avec Des Composés Similaires

Flavin Mononucleotide (FMN): The natural ligand for the FMN riboswitch, structurally similar to Ribocil but with different binding properties

This compound-B: An analog of this compound with superior microbiological activity and binding affinity to the FMN riboswitch

This compound-C: Another analog with distinct chemical properties and biological activities.

Uniqueness of this compound: this compound is unique in its ability to selectively mimic the natural ligand FMN and inhibit riboswitch-mediated gene expression. Its structural distinctiveness from FMN and its potent antibacterial activity make it a valuable tool in the study of riboswitches and the development of new antibiotics .

Propriétés

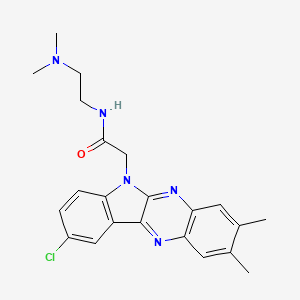

IUPAC Name |

2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCVAIJFUEGJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)